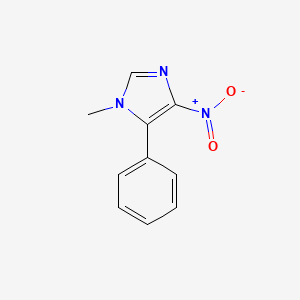

1-Methyl-4-nitro-5-phenylimidazole

Descripción

Contextualization of Imidazole (B134444) Derivatives in Organic Chemistry Research

Imidazole, a five-membered aromatic ring with two nitrogen atoms, is a fundamental building block in organic synthesis. tsijournals.comtsijournals.com Its unique electronic properties, including its aromaticity and amphoteric nature, allow it to participate in a wide range of chemical reactions. tsijournals.comrjptonline.orgnumberanalytics.com The imidazole ring is a key component of essential biological molecules such as the amino acid histidine, histamine, and purines, which form the basis of DNA. tsijournals.comrjptonline.org This biological prevalence has spurred extensive research into the synthesis and functionalization of imidazole derivatives. nih.gov

Significance of Substituted Imidazoles in Advanced Chemical Research

The substitution of hydrogen atoms on the imidazole ring with various functional groups dramatically expands its chemical diversity and utility. acs.orgjocpr.com The nature and position of these substituents can significantly influence the molecule's electronic properties, steric profile, and potential for intermolecular interactions. numberanalytics.comijsrtjournal.com For instance, electron-donating groups can enhance the nucleophilicity of the imidazole ring, while electron-withdrawing groups, such as the nitro group, can increase its ionic character and facilitate interactions with metalloproteins. ijsrtjournal.com This tunability makes substituted imidazoles valuable scaffolds in drug discovery, materials science, and catalysis. numberanalytics.comnih.gov

Overview of Research Trajectories for 1-Methyl-4-nitro-5-phenylimidazole and Related Structures

Research into nitroimidazole derivatives, including structures related to this compound, has been driven by their wide-ranging biological activities. mdpi.com Nitroimidazoles are key components in the development of therapeutic agents. mdpi.comnih.gov The synthesis of various substituted nitroimidazoles is a significant area of focus, with researchers exploring different methods to achieve regioselective alkylation and functionalization. derpharmachemica.com Studies have investigated the synthesis and biological evaluation of hybrid molecules that combine the nitroimidazole scaffold with other heterocyclic systems, such as piperazine (B1678402) and triazole, to create novel compounds with enhanced properties. nih.govnih.gov

Scope and Academic Relevance of the Research on this compound

The study of this compound and its analogs is academically relevant due to the fundamental chemical principles they exemplify and their potential applications. The synthesis of this compound involves key organic reactions and highlights the challenges of regioselectivity in substituted imidazoles. Furthermore, the presence of the nitro group, a strong electron-withdrawing group, and the phenyl ring substituent create a unique electronic environment that influences the molecule's reactivity and potential biological interactions. While specific research on this compound is not as extensive as for some other nitroimidazoles, the broader research into related compounds provides a strong basis for understanding its potential significance. For instance, a closely related compound, 1-Methyl-4-phenyl-5-nitrosoimidazole, has been studied as a model for the biological activity of 5-nitroimidazoles, demonstrating the importance of this substitution pattern. nih.gov

Chemical Properties and Synthesis

The structural features of this compound—a methyl group at the N1 position, a nitro group at C4, and a phenyl group at C5—define its chemical identity. The synthesis of such polysubstituted imidazoles often requires multi-step procedures. While a direct synthesis for this compound is not prominently detailed in the provided search results, the synthesis of related compounds provides a blueprint for its potential preparation.

For example, the synthesis of N-alkylated nitroimidazoles can be achieved through the alkylation of a pre-existing nitroimidazole core. derpharmachemica.com A general procedure involves reacting a 4- or 5-nitroimidazole with an alkylating agent in the presence of a base like potassium hydroxide (B78521) or potassium carbonate in a solvent such as DMSO or DMF. derpharmachemica.com

The synthesis of a related compound, 1-methyl-5-nitro-1H-imidazole, has been achieved through the nitration of 1-methylimidazole (B24206). researchgate.net This suggests that 1-methyl-5-phenylimidazole could be a potential precursor, which upon nitration, might yield this compound, although the regioselectivity of such a reaction would need to be carefully controlled.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-methyl-4-nitro-5-phenylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-12-7-11-10(13(14)15)9(12)8-5-3-2-4-6-8/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIAINWSBWXEQAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1C2=CC=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50149615 | |

| Record name | 1-Methyl-4-nitro-5-phenylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50149615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111380-10-0 | |

| Record name | 1-Methyl-4-nitro-5-phenylimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111380100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-4-nitro-5-phenylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50149615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 1 Methyl 4 Nitro 5 Phenylimidazole

Classical Nitration Approaches for Imidazole (B134444) Rings

The introduction of a nitro group onto an aromatic ring is a fundamental electrophilic aromatic substitution reaction. For imidazole, a heteroaromatic system, this reaction is complicated by the presence of two nitrogen atoms, which can be protonated under the strongly acidic conditions typically used for nitration (e.g., a mixture of nitric acid and sulfuric acid). Such conditions can deactivate the ring towards electrophilic attack or lead to undesired side reactions.

Traditional nitration methods often employ harsh, corrosive mixed acid systems, which can result in poor yields and low regioselectivity, alongside significant hazardous waste production. The development of more effective and environmentally benign nitration methods is an ongoing area of research.

The position of nitration on the imidazole ring is highly dependent on the reaction conditions and the nature of any pre-existing substituents. The imidazole ring has two carbon atoms available for substitution, C4 and C5 (assuming C2 is unsubstituted). The electronic properties of the ring and any substituents dictate the site of electrophilic attack.

Research into the nitration of substituted imidazoles has shown that the regiochemical outcome can be controlled to some extent. For instance, the nitration of 1-methylimidazole (B24206) with a mixture of nitric acid and sulfuric acid can lead to a mixture of products, including 1-methyl-4-nitroimidazole (B145534) and 1-methyl-5-nitroimidazole, with the dinitro product, 1-methyl-4,5-dinitroimidazole (B100128), also being possible under forcing conditions. The synthesis of 4,5-dinitroimidazole from imidazole itself has been achieved with high yield by first forming a disulfuric imidazole salt, followed by nitration with a mixture of sulfuric and nitric acid. This suggests that the protonation state of the imidazole nitrogens plays a crucial role in directing the incoming electrophile. The ultimate position of the nitro group is sensitive to factors such as the starting material and the specific operating conditions employed.

| Factor | Influence on Regioselectivity | Example/Observation | Reference |

|---|---|---|---|

| Substituent Effects | Electron-donating or -withdrawing groups on the ring direct the position of the incoming nitro group. | The presence of a methyl group at N1 influences the electron density at C4 and C5, affecting the nitration outcome. | |

| Reaction Conditions | Temperature, acid concentration, and reaction time can alter the product distribution. | Optimized conditions for the synthesis of 1-methyl-4,5-dinitroimidazole from 1-methylimidazole involve specific ratios of nitric to sulfuric acid and defined temperatures. | |

| Protonation State | Under strongly acidic conditions, the imidazole ring is protonated, forming an imidazolium ion, which is strongly deactivated to electrophilic attack. | Formation of an imidazole salt prior to nitration can be a strategy to control the reaction. |

To overcome the challenges of deactivation and poor regioselectivity, protecting groups can be employed. A protecting group can be temporarily installed on one of the imidazole nitrogens to prevent protonation and to sterically or electronically direct the nitration to a specific carbon atom. The key features of any protecting group are its ease of installation, stability under the reaction conditions, and facile removal under mild conditions.

While specific examples detailing the use of protecting groups for the nitration of simple imidazoles to achieve a single isomer are not extensively documented in the provided sources, the principle is well-established in organic synthesis. For example, in the nitration of aniline, the highly activating amino group is often protected as an acetamide to prevent oxidation and to direct nitration primarily to the para position. A similar strategy could be applied to imidazoles. A bulky protecting group on the N1 nitrogen could sterically hinder substitution at the C2 and C5 positions, thereby favoring nitration at C4. Common protecting groups for imidazole nitrogen include dialkoxymethyl and various sulfonyl groups. The choice of protecting group would need to be compatible with the strong oxidizing and acidic conditions of nitration.

Functionalization of Precursor Imidazoles for 1-Methyl-4-nitro-5-phenylimidazole

An alternative to direct nitration of a pre-functionalized imidazole is the stepwise introduction of the required substituents (methyl, nitro, and phenyl groups) onto an imidazole precursor. This approach often allows for more precise control over the final structure.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly for creating biaryl structures. This reaction is an excellent choice for introducing the phenyl group at the C5 position of the imidazole ring. The general reaction involves the coupling of an organohalide (e.g., a bromo- or chloro-imidazole) with an organoboron species (e.g., phenylboronic acid) in the presence of a palladium catalyst and a base.

For the synthesis of this compound, a suitable precursor would be a halogenated derivative, such as 5-bromo-1-methyl-4-nitroimidazole or 5-chloro-1-methyl-4-nitroimidazole (B20735). This precursor can then be coupled with phenylboronic acid. A variety of palladium catalysts, ligands, bases, and solvent systems can be employed for Suzuki reactions on heterocyclic systems.

| Component | Examples | Reference |

|---|---|---|

| Palladium Catalyst | [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl2], Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4], Palladium(II) acetate (B1210297) [Pd(OAc)2] | |

| Organoboron Reagent | Phenylboronic acid | |

| Base | Potassium carbonate (K2CO3), Cesium carbonate (Cs2CO3), Sodium hydroxide (B78521) (NaOH) | |

| Solvent | Dimethoxyethane (DME), Toluene, Tetrahydrofuran (THF), Dioxane |

The introduction of the methyl group onto the N1 position of the imidazole ring is a crucial step. N-methylation of imidazoles can be achieved through several methods. Industrially, the acid-catalyzed methylation of imidazole with methanol is a common route. On a laboratory scale, a widely used method involves the deprotonation of the imidazole N-H with a base (such as sodium hydride or potassium hydroxide) followed by quenching with a methylating agent like methyl iodide or dimethyl sulfate (B86663).

The regioselectivity of alkylation is a key consideration. For a 4-substituted imidazole like 4-nitroimidazole (B12731), alkylation can potentially occur at either N1 or N3 (which is equivalent to N1 in the tautomer). Studies on the alkylation of 4-nitroimidazole have shown that the reaction is regioselective, favoring alkylation at the N1 position. This regioselectivity is influenced by the reaction conditions, including the choice of base and solvent. For instance, using potassium carbonate as the base in acetonitrile (B52724) at elevated temperatures has been shown to give good yields of N1-alkylated products.

Multi-Step Synthesis Pathways from Simpler Precursors

Combining the aforementioned reactions allows for the logical construction of this compound from simpler, more readily available starting materials. A plausible and efficient synthetic route would involve the strategic sequencing of halogenation, methylation, nitration, and cross-coupling reactions.

One such pathway begins with a halogenated imidazole, which is then functionalized in a stepwise manner. A particularly relevant precursor is 5-chloro-1-methylimidazole.

Proposed Synthetic Pathway:

Nitration of 5-chloro-1-methylimidazole: The starting material, 5-chloro-1-methylimidazole, can be subjected to nitration. A common method involves using a mixture of nitric acid and sulfuric acid. This reaction introduces the nitro group, primarily at the C4 position, to yield the key intermediate, 5-chloro-1-methyl-4-nitroimidazole. This method avoids issues with nitrogen oxides and the use of excess acetic acid seen in other procedures.

Suzuki Coupling: The resulting 5-chloro-1-methyl-4-nitroimidazole serves as the organohalide component in a Suzuki-Miyaura cross-coupling reaction. Reacting this intermediate with phenylboronic acid in the presence of a suitable palladium catalyst (e.g., Pd(dppf)Cl₂) and a base will displace the chlorine atom and form the C-C bond, yielding the final target compound, this compound.

This multi-step approach provides a high degree of control over the substitution pattern on the imidazole ring, making it a robust strategy for accessing the specifically substituted target molecule.

Cyclization Reactions for Imidazole Ring Formation (e.g., Debus-Radiszewski Reaction)

The Debus-Radiszewski reaction is a classic and versatile multi-component reaction used for the synthesis of imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine. wikipedia.orgslideshare.net This method can be adapted to synthesize the core structure of this compound.

A plausible pathway using this reaction would involve the condensation of three key components:

A 1,2-dicarbonyl compound: To introduce the C4-C5 bond and the phenyl group at position 5, phenylglyoxal (also known as benzoylformaldehyde) would be the appropriate starting material.

An aldehyde: Formaldehyde is the simplest aldehyde and would provide the carbon atom for the C2 position of the imidazole ring. pharmaguideline.com

A primary amine: To introduce the methyl group at the N1 position, methylamine would be used in place of ammonia. A modification of the general Debus-Radiszewski method, where one equivalent of ammonia is replaced by a primary amine, can afford N-substituted imidazoles in good yields. wikipedia.org

The reaction mechanism is generally understood to occur in two main stages. First, the dicarbonyl compound (phenylglyoxal) condenses with the primary amine (methylamine) to form a diimine intermediate. In the second stage, this intermediate condenses with the aldehyde (formaldehyde) to form the 1-methyl-5-phenylimidazole ring. wikipedia.orgscribd.com The final step would then be the nitration of this intermediate to yield the target compound. This multi-component approach is advantageous as it allows for the construction of the core substituted imidazole ring in a single pot from readily available starting materials. rsc.org

Sequential Introduction of Substituents (Methyl, Nitro, Phenyl)

An alternative to the multi-component cyclization is a sequential or stepwise approach, where the substituents are introduced onto an imidazole ring in a controlled manner. This strategy offers flexibility and can be useful for controlling regioselectivity.

A potential sequential synthesis for this compound could proceed as follows:

Synthesis of 4(5)-Phenylimidazole: The synthesis can begin with the preparation of 4-phenylimidazole. One method involves the reaction of α-bromoacetophenone with formamidine acetate in a solvent like ethylene glycol. google.com

N-Methylation: The resulting 4(5)-phenylimidazole exists as a mixture of tautomers. The next step is the introduction of the methyl group onto one of the ring's nitrogen atoms. This N-alkylation can be achieved using a suitable methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base. This reaction would yield a mixture of 1-methyl-4-phenylimidazole and 1-methyl-5-phenylimidazole. The desired 1-methyl-5-phenylimidazole intermediate would then need to be separated.

Nitration: The final step is the introduction of the nitro group. The 1-methyl-5-phenylimidazole intermediate is subjected to nitration. Electrophilic nitration of an imidazole ring typically occurs at the 4- or 5-position. google.com The reaction is commonly carried out using a mixture of nitric acid and sulfuric acid. google.com The directing effects of the existing substituents (the N-methyl and C5-phenyl groups) would influence the position of the incoming nitro group. The formation of the 4-nitro isomer is the desired outcome. The regioselectivity of electrophilic aromatic substitution is governed by the stability of the intermediate arenium ion, with substituents directing the incoming electrophile to positions that best stabilize the positive charge. libretexts.org

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters is critical for maximizing the yield and purity of this compound while minimizing reaction times and by-product formation. Key areas of optimization include the choice of solvent, the development of effective catalysts, and considerations for scaling the synthesis from the laboratory to a larger production environment.

Solvent Effects on Synthetic Efficiency

Polar Protic Solvents: Solvents like ethanol, methanol, and water-ethanol mixtures are capable of hydrogen bonding and can stabilize charged intermediates, which may lead to increased reaction yields. nano-ntp.com For instance, in the synthesis of 2,4,5-triaryl-1H-imidazoles, an ethanol-water mixture was found to give the highest yield. nano-ntp.com

Polar Aprotic Solvents: Solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are known to create a favorable environment for reactions involving nucleophiles and can promote selective imidazole ring formation. nano-ntp.com However, in some cases, they may result in lower yields compared to other solvent systems. rsc.org

Nonpolar Solvents: Nonpolar solvents like toluene can enhance selectivity by reducing the solvation of reactive intermediates, thereby favoring specific reaction pathways. nano-ntp.com

The following table summarizes the general effects of different solvents on imidazole synthesis based on findings from related reactions.

Table 1: Influence of Solvent Type on Imidazole Synthesis Efficiency

| Solvent Type | Example(s) | General Effect on Yield | Rationale |

|---|---|---|---|

| Polar Protic | Ethanol, Methanol, Ethanol/Water | Often high yields | Stabilizes charged intermediates through hydrogen bonding. nano-ntp.com |

| Polar Aprotic | DMF, DMSO | Variable yields | Favorable for nucleophilic reactions but can sometimes be less effective than protic solvents. nano-ntp.comrsc.org |

| Nonpolar | Toluene, Chlorobenzene | Moderate yields | Can increase selectivity by minimizing solvation of intermediates. nano-ntp.comrsc.org |

| Green Solvents | Butanol, Water | Good to high yields | Environmentally benign options that can provide excellent results. rsc.org |

Catalyst Development for Specific Transformations

Catalysts play a pivotal role in enhancing the efficiency of both the imidazole ring formation and subsequent functionalization steps. A variety of catalysts have been explored for the synthesis of substituted imidazoles.

For the Debus-Radiszewski cyclization, both acid and metal catalysts can be employed:

Acid Catalysts: Simple acids like glacial acetic acid are often used as both the solvent and catalyst. ijcrt.org Other catalysts such as silicotungstic acid have also been shown to be effective, with optimization of catalyst loading leading to excellent yields. ijprajournal.com

Metal Catalysts: Copper salts, such as copper(I) iodide (CuI), have been successfully used to catalyze the synthesis of trisubstituted imidazoles. rsc.org The catalyst loading is a key parameter to optimize for achieving maximum conversion in the shortest time. rsc.org

The nitration step typically requires a strong acid catalyst, with concentrated sulfuric acid being the most common choice. It facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺) from nitric acid, which is the active species in the electrophilic aromatic substitution reaction. nih.gov

Table 2: Comparison of Catalysts for Imidazole Synthesis

| Catalyst | Reaction Type | Typical Conditions | Advantage |

|---|---|---|---|

| Acetic Acid | Cyclization | Reflux | Acts as both solvent and catalyst. ijcrt.org |

| Silicotungstic Acid | Cyclization | Ethanol, Reflux | Highly efficient at optimized concentrations. ijprajournal.com |

| Copper(I) Iodide (CuI) | Cyclization | Butanol, Reflux | Effective at low catalyst loadings, promoting green chemistry principles. rsc.org |

| Sulfuric Acid | Nitration | With Nitric Acid | Generates the active nitronium ion electrophile. google.com |

Scale-Up Considerations for Laboratory Synthesis

Translating a chemical synthesis from a laboratory scale to a larger, pilot or industrial scale is a complex process that involves more than simply increasing the quantities of reactants. jppres.comcatsci.com Key physical and chemical factors must be carefully considered to ensure safety, efficiency, and reproducibility.

Heat Transfer: Both the multi-component Debus-Radiszewski reaction and the nitration reaction can be highly exothermic. On a small laboratory scale, the high surface-area-to-volume ratio of the flask allows for efficient dissipation of heat to the surroundings. labmanager.com However, as the reactor volume increases, the surface-area-to-volume ratio decreases significantly, making heat removal more challenging. catsci.com Inadequate heat control can lead to a "runaway" reaction, posing a significant safety hazard. reddit.com Therefore, a thorough understanding of the reaction's thermal profile is essential for designing an appropriate cooling system for the larger reactor. scientificupdate.com

Reagent Addition: The rate of addition of critical reagents, such as the nitrating agent, must be carefully controlled during scale-up. A slow, controlled addition is often necessary to manage the heat generated by the reaction and prevent dangerous temperature spikes. scientificupdate.com

Process Safety: A comprehensive safety assessment is required before any scale-up. This includes evaluating the thermal stability of all reactants, intermediates, and products to avoid decomposition. scientificupdate.com The potential for gas evolution and pressure build-up must also be assessed and mitigated through proper reactor design and venting. scientificupdate.com

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is essential for developing environmentally sustainable synthetic processes. This involves minimizing waste, using less hazardous chemicals, improving energy efficiency, and employing renewable resources. jipbs.com

Several green strategies can be applied to the synthesis of this compound:

Use of Green Catalysts: Employing non-toxic, recyclable, and biodegradable catalysts is a core principle of green chemistry. Natural catalysts, such as the citric acid found in lemon juice, have been successfully used as bio-catalysts for the synthesis of 2,4,5-triaryl-1H-imidazole derivatives. jipbs.com Solid acid catalysts, like ZSM-11 zeolite, offer the advantage of being easily separable from the reaction mixture and can be reused for multiple reaction cycles without significant loss of activity. nih.gov

Environmentally Benign Solvents: Replacing traditional volatile organic solvents with greener alternatives can significantly reduce the environmental impact of the synthesis. Water or ethanol-water mixtures are excellent green solvents. nano-ntp.com Butanol is another green solvent that has been shown to be effective for imidazole synthesis, affording high yields in short reaction times. rsc.org Ionic liquids are also considered green solvents due to their negligible vapor pressure and thermal stability. researchgate.net

Alternative Energy Sources: The use of microwave irradiation and ultrasound irradiation can dramatically reduce reaction times and energy consumption compared to conventional heating methods. ijprajournal.com Microwave-assisted synthesis of trisubstituted imidazoles under solvent-free conditions has been shown to provide better yields in shorter times. ijprajournal.com Similarly, ultrasound-assisted synthesis can enhance reaction rates and yields. ijprajournal.com

Solvent-Free Conditions: Whenever possible, conducting reactions under solvent-free conditions is highly desirable as it eliminates solvent waste and simplifies product purification. asianpubs.org One-pot, solvent-free synthesis of imidazole derivatives has been developed, offering advantages such as high efficiency, mild reaction conditions, and easy work-up. asianpubs.org

By integrating these green chemistry approaches, the synthesis of this compound can be made more efficient, economical, and environmentally friendly.

Chemical Reactivity and Mechanistic Pathways of 1 Methyl 4 Nitro 5 Phenylimidazole

Reactivity Governed by the Nitro Group

The nitro group (-NO₂) at the C4 position is the most influential functional group in determining the chemical character of the molecule. Its strong electron-withdrawing nature profoundly affects the imidazole (B134444) ring's reactivity.

The nitro group is a powerful electron-withdrawing moiety due to both resonance and inductive effects. This withdrawal of electron density has a dual consequence on the reactivity of the imidazole ring. organicchemistrytutor.com The group significantly decreases the electron density of the aromatic system, which deactivates the ring towards electrophilic aromatic substitution. Conversely, this electron deficiency makes the ring susceptible to attack by nucleophiles, a process known as nucleophilic aromatic substitution (SNAr). mdpi.comuobabylon.edu.iq The presence of the nitro group, therefore, activates the imidazole core for nucleophilic reactions, particularly at positions ortho or para to it. uobabylon.edu.iqpressbooks.pub In 1-methyl-4-nitro-5-phenylimidazole, the nitro group at C4 activates the C5 position for nucleophilic attack.

The significant electron-withdrawing properties of the nitro group can be observed in the physical and spectral properties of the compound.

| Property | Value |

|---|---|

| Melting Point | 177-179 °C |

| 1H-NMR (CDCl3) δ (ppm) | 3.51 (s, 3H, N-CH3), 7.36 (m, 2H, Ph-H), 7.46 (s, 1H, 2-H), 7.50 (m, 3H, Ph-H) |

| 13C-NMR (CDCl3) δ (ppm) | 33.1 (CH3), 126.5 (C-1'), 128.9 (C-2'/C-6'), 130.1 (C-3'/C-5'), 130.2 (C-4'), 132.6 (C-5), 135.6 (C-2), 140.1 (C-4) |

| HRMS ((+ve)-ESI) m/z | Calculated for [M+Na]+: 226.05870, Found: 226.05870 |

A key reaction pathway for nitroimidazoles is nucleophilic aromatic substitution (SNAr), which requires a leaving group at a position activated by the nitro group. pressbooks.pub For this compound, its synthesis often proceeds via an SNAr reaction on a precursor where a leaving group is present at the C5 position.

A prime example is the synthesis of this compound via a Suzuki coupling reaction. In this process, 5-chloro-1-methyl-4-nitroimidazole (B20735) serves as the substrate. The chloro group at C5 acts as the leaving group, and its substitution is facilitated by the activating effect of the adjacent C4-nitro group. The reaction with phenylboronic acid, catalyzed by a palladium complex, yields the target compound. nih.gov

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|---|---|

| 5-Chloro-1-methyl-4-nitroimidazole | Phenylboronic acid | PdCl2(PPh3)2 | K2CO3 | Water | 70-80 °C | 70% |

This reaction demonstrates the enhanced reactivity of the C5 position towards nucleophilic attack, directly attributable to the electronic influence of the C4-nitro group. nih.gov

The nitro group of nitroimidazoles is susceptible to reduction, a process that can proceed through several chemical and biological pathways. This reduction is a critical step in the mechanism of action for many nitroimidazole-based drugs. mdpi.com

Chemically, the reduction can be achieved using various reagents. One common method involves the use of sodium dithionite. nih.gov The process typically involves the transfer of electrons to the nitro group, leading to the formation of a nitro radical-anion as an initial intermediate. This highly reactive species can undergo further reduction. Complete reduction of the nitro group ultimately yields the corresponding amino derivative, 1-methyl-4-amino-5-phenylimidazole. The pathway proceeds through several intermediate species, including the nitroso and hydroxylamine (B1172632) derivatives. mdpi.com

Alternative reduction methods include catalytic hydrogenation or using metals like tin or iron in acidic media. Advanced oxidation-reduction processes, such as gamma irradiation, can also induce reduction through the action of aqueous electrons (e⁻aq) and hydrogen atoms (H•). researchgate.net

The sequence of reduction is generally as follows:

Nitro (R-NO₂) → Nitroso (R-NO) : A two-electron reduction.

Nitroso (R-NO) → Hydroxylamine (R-NHOH) : A further two-electron reduction.

Hydroxylamine (R-NHOH) → Amine (R-NH₂) : A final two-electron reduction.

The formation of these intermediates, particularly the radical anion and nitroso species, is significant as they are often highly reactive. mdpi.comnih.gov

Electrophilic and Nucleophilic Attack on the Imidazole Ring System

The inherent reactivity of the imidazole ring, combined with the strong influence of its substituents, dictates the preferred sites for chemical attack.

Electrophilic substitution on the imidazole ring itself is generally disfavored due to the powerful deactivating effect of the C4-nitro group, which withdraws electron density and makes the ring electron-poor. uobabylon.edu.iq Any potential electrophilic attack would more likely occur on the C5-phenyl substituent.

The phenyl ring is activated towards electrophilic aromatic substitution compared to the deactivated nitroimidazole core. The directing influence for an incoming electrophile would be determined by the C5-phenyl group itself, which is considered an ortho-, para-directing group, albeit a deactivating one. Therefore, electrophilic substitution (e.g., nitration, halogenation) would be predicted to occur primarily at the ortho and para positions of the phenyl ring. The C2 position of the imidazole ring is the most electron-deficient carbon due to the influence of both adjacent nitrogen atoms and is thus the least likely site for electrophilic attack. uobabylon.edu.iq

As previously discussed, nucleophilic reactions on the imidazole core are highly dependent on activation by electron-withdrawing groups. pressbooks.pub For a nucleophilic aromatic substitution to occur, two primary conditions must be met:

Ring Activation : The presence of a strong electron-withdrawing group, such as the -NO₂ group in this compound, is essential. This group must be positioned to stabilize the negative charge of the intermediate Meisenheimer complex, which typically means it should be ortho or para to the site of attack. uobabylon.edu.iqpressbooks.pub

Leaving Group : A suitable leaving group, commonly a halide (e.g., Cl, Br), must be present at the position to be substituted. pressbooks.pub

In the context of this compound, the molecule itself lacks a good leaving group on the imidazole ring for further nucleophilic substitution. However, its precursor, 5-chloro-1-methyl-4-nitroimidazole, perfectly illustrates these activation requirements, where the C4-nitro group activates the C5 position, enabling the displacement of the chloride ion by a nucleophile, as seen in the Suzuki coupling reaction. nih.gov

Reactivity of the Phenyl Substituent

The phenyl group attached to the C5 position of the imidazole ring can undergo reactions typical of aromatic compounds, although its reactivity is significantly modulated by the electron-withdrawing nature of the 1-methyl-4-nitroimidazol-5-yl substituent.

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of benzene (B151609) and its derivatives. The feasibility and regioselectivity of such reactions on the phenyl ring of this compound are governed by the electronic influence of the imidazolyl substituent. The 1-methyl-4-nitroimidazole (B145534) moiety is a strong electron-withdrawing group due to the combined inductive and resonance effects of the nitro group and the inherent electron-deficient nature of the imidazole ring.

This strong deactivating effect diminishes the electron density of the attached phenyl ring, making it less susceptible to attack by electrophiles compared to benzene. Consequently, harsher reaction conditions are generally required to achieve electrophilic substitution.

The directing effect of the 1-methyl-4-nitroimidazol-5-yl group is anticipated to be meta-directing. This is because the deactivating nature of the substituent destabilizes the arenium ion intermediates formed during ortho and para attack to a greater extent than the intermediate formed during meta attack. The resonance structures for ortho and para attack would place a positive charge on the carbon atom directly attached to the electron-withdrawing imidazolyl group, which is highly unfavorable. In contrast, the positive charge in the meta-attack intermediate is distributed across other carbon atoms of the phenyl ring, avoiding this destabilizing placement.

Table 1: Predicted Product Distribution for the Nitration of this compound

| Position of Substitution | Predicted Major/Minor Product | Rationale |

|---|---|---|

| ortho | Minor | Destabilized arenium ion intermediate due to proximity of positive charge to the electron-withdrawing substituent. |

| meta | Major | The arenium ion intermediate is the most stable of the three possibilities. |

It is important to note that the actual yields would need to be determined empirically, as steric hindrance from the bulky imidazolyl group could also influence the reaction outcome.

The term "benzylic position" refers to the carbon atom adjacent to a benzene ring. For this compound itself, there is no benzylic carbon. However, if an alkyl group were present on the phenyl ring (e.g., 1-methyl-4-nitro-5-(p-tolyl)imidazole), that benzylic position would exhibit enhanced reactivity.

Reactions at benzylic positions often proceed via radical or carbocationic intermediates, which are stabilized by resonance with the aromatic ring. Common reactions include:

Free-Radical Halogenation: In the presence of a radical initiator, such as N-bromosuccinimide (NBS), the benzylic hydrogen can be selectively replaced by a halogen.

Oxidation: Strong oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can oxidize a benzylic carbon bearing at least one hydrogen atom to a carboxylic acid.

The presence of the deactivating 1-methyl-4-nitroimidazol-5-yl group on the phenyl ring would likely have a moderate influence on the rates of these reactions compared to unsubstituted toluene, but the fundamental reactivity of the benzylic position would be retained.

Stability and Degradation Pathways of this compound

The stability of this compound is a critical aspect, particularly in the context of its potential applications and environmental fate. Its degradation can be initiated by hydrolysis, light, or heat.

While specific studies on the hydrolytic stability of this compound are not extensively documented, the stability of related nitroimidazole compounds, such as metronidazole (B1676534) and ornidazole, has been investigated. nih.gov These studies can provide insights into the expected behavior of the target compound.

Nitroimidazoles generally exhibit pH-dependent hydrolytic stability. They tend to be more stable in acidic to neutral conditions and show increased degradation in alkaline environments. nih.gov The degradation in alkaline solutions is often attributed to the increased susceptibility of the imidazole ring to nucleophilic attack by hydroxide (B78521) ions.

For this compound, the presence of the electron-withdrawing phenyl and nitro groups would likely influence the pKa of the imidazole ring and its susceptibility to hydrolysis. A systematic study would be required to quantify the degradation rates at different pH values.

Table 2: Expected Hydrolytic Stability of this compound at Different pH Values (Theoretical)

| pH | Expected Stability | Postulated Primary Degradation Pathway |

|---|---|---|

| Acidic (pH < 4) | High | Protonation of the imidazole ring may offer some protection against nucleophilic attack. |

| Neutral (pH ≈ 7) | Moderate to High | Slow hydrolysis may occur. |

Photochemical degradation involves the absorption of light, which can lead to the excitation of the molecule and subsequent chemical reactions. The nitro group and the aromatic systems (imidazole and phenyl rings) in this compound are all chromophores that can absorb UV radiation.

Studies on other nitroaromatic compounds suggest that photochemical degradation can proceed through various pathways, including the reduction of the nitro group, ring cleavage, or rearrangement. For instance, the photolysis of some phenyl-substituted pyrazoles has been shown to lead to rearrangement to the corresponding phenyl-substituted imidazoles. While this is a synthetic route, it highlights the potential for photoisomerization.

The specific photochemical degradation pathways and quantum yields for this compound would need to be determined through dedicated experimental studies, likely involving irradiation with a light source of appropriate wavelength and analysis of the resulting photoproducts.

Table 3: Potential Photochemical Degradation Pathways for this compound (Hypothetical)

| Pathway | Description | Potential Products |

|---|---|---|

| Nitro Group Reduction | Photoreduction of the nitro group to a nitroso, hydroxylamino, or amino group. | 1-Methyl-4-nitroso-5-phenylimidazole, 1-Methyl-4-hydroxylamino-5-phenylimidazole, 1-Methyl-4-amino-5-phenylimidazole |

| Ring Isomerization | Rearrangement of the imidazole ring or its substituents. | Isomeric products |

The thermal stability of a compound is assessed by techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide information on the temperatures at which the compound starts to decompose and the nature of the thermal events (endothermic or exothermic).

For many nitroaromatic compounds, thermal decomposition is an energetic process initiated by the cleavage of the C-NO₂ bond. Studies on 4-nitroimidazole (B12731) have shown that its decomposition begins with the splitting of this bond. The thermal decomposition of 1-methyl-4,5-dinitroimidazole (B100128) has been shown to start at around 250°C, with a main exothermic peak at 278.5°C, indicating good thermal stability.

Based on these related compounds, it can be inferred that this compound possesses considerable thermal stability. The introduction of the phenyl group might slightly alter the decomposition temperature compared to its non-phenylated analog.

Table 4: Predicted Thermal Decomposition Profile of this compound (Theoretical)

| Parameter | Predicted Value Range | Significance |

|---|---|---|

| Onset of Decomposition (TGA) | 240 - 280 °C | Indicates the temperature at which significant mass loss begins. |

| Peak Decomposition Temperature (DTG) | 270 - 300 °C | Represents the temperature of the maximum rate of decomposition. |

Theoretical and Computational Investigations of 1 Methyl 4 Nitro 5 Phenylimidazole

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and related properties of molecules like 1-methyl-4-nitro-5-phenylimidazole.

Electronic Structure Analysis and Molecular Orbitals (HOMO-LUMO)

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. irjweb.com A larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity. irjweb.com

For imidazole (B134444) derivatives, the HOMO and LUMO energies are calculated to understand their bioactivity. irjweb.com In a related imidazole derivative, the HOMO-LUMO energy gap was determined to be 4.4871 eV, which reflects its chemical reactivity. irjweb.com The positive and negative phases of these orbitals are often represented by different colors, such as red and green, to visualize their distribution across the molecule. irjweb.com The HOMO is typically the orbital from which electrons are donated, while the LUMO is the orbital that accepts electrons in a chemical reaction. youtube.com

| Parameter | Value (eV) |

| EHOMO | -6.2967 |

| ELUMO | -1.8096 |

| HOMO-LUMO Gap (ΔE) | 4.4871 |

| Table 1: Frontier Molecular Orbital Energies of a related imidazole derivative calculated at the B3LYP/6-311G level of theory. irjweb.com |

Electrostatic Potential Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for identifying the electrophilic and nucleophilic sites within a molecule. irjweb.com The MEP illustrates the charge distribution and is used to predict how a molecule will interact with other charged species. Regions of negative potential, often colored red, indicate areas that are rich in electrons and are likely to be sites for electrophilic attack. Conversely, regions of positive potential, typically shown in blue, are electron-deficient and represent likely sites for nucleophilic attack.

In imidazole derivatives, the area around the oxygen atoms of the nitro group is often found to be an electrophilic region, while hydrogen atoms can be nucleophilic centers. researchgate.net The distribution of charges, often quantified using methods like Mulliken population analysis, provides further detail on the electronic landscape of the molecule. irjweb.com

Prediction of Reactivity Descriptors (e.g., Fukui Functions)

Global reactivity descriptors derived from DFT, such as electronegativity (χ), chemical hardness (η), softness (S), and the electrophilicity index (ω), provide quantitative measures of a molecule's reactivity. irjweb.com Chemical hardness, which is related to the HOMO-LUMO gap, is a measure of the molecule's resistance to changes in its electron distribution. irjweb.com A higher value of chemical hardness indicates greater stability. irjweb.com For an imidazole derivative, a chemical hardness of 2.2449 eV was calculated, which is considered relatively high. irjweb.com

Fukui functions are local reactivity descriptors that are used to pinpoint the most reactive sites within a molecule for both nucleophilic and electrophilic attacks. irjweb.com These functions help in understanding the regioselectivity of chemical reactions.

| Reactivity Descriptor | Value (eV) |

| Chemical Hardness (η) | 2.2449 |

| Table 2: Calculated global reactivity descriptor for a related imidazole derivative. irjweb.com |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations provide insights into the three-dimensional structure and dynamic behavior of this compound.

Torsional Flexibility of the Phenyl Group

The phenyl group attached to the imidazole ring possesses torsional flexibility, meaning it can rotate around the single bond connecting it to the imidazole core. The dihedral angle between the plane of the phenyl group and the imidazole ring is a key conformational parameter. In the crystal structure of a related compound, 1-methyl-5-nitro-1H-imidazole, the nitro group is twisted out of the imidazole plane by a dihedral angle of 5.60 (2)° due to steric interactions with the methyl group. researchgate.net Similar steric and electronic effects would govern the preferred orientation of the phenyl group in this compound. Computational conformational scans can identify the most stable rotational isomers and the energy barriers between them.

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics

Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in correlating the structural or property-based features of compounds with their biological activities. These models are essential for predicting the efficacy of new derivatives and understanding the molecular determinants of their action.

The development of predictive QSAR models for nitroimidazole derivatives has been a significant area of research, particularly for their antimicrobial and anticancer activities. While specific QSAR models exclusively for this compound are not extensively documented in public literature, models for broader classes of nitroimidazoles offer valuable insights.

For instance, Hologram QSAR (HQSAR) and Random Forest-based QSAR models have been successfully applied to predict the anti-Trichomonas vaginalis activities of nitroimidazole derivatives. nih.gov These models have demonstrated good internal and external validation metrics, with leave-one-out cross-validation coefficients (q²_LOO) of 0.607 for susceptible strains and 0.646 for resistant strains in one study. nih.gov Such models highlight the importance of the substitution pattern on the imidazole ring, noting that a 5-nitroimidazole moiety tends to contribute positively to activity, whereas a 4-nitroimidazole (B12731) can have a negative contribution. nih.gov

Furthermore, QSAR models have been developed for nitroimidazole derivatives targeting tumor hypoxia. nih.gov An AutoQSAR analysis for a series of such compounds showed an excellent correlation between predicted and experimental anticancer activity, with a correlation coefficient (r²) of 0.86 for the training set and 0.95 for the test set. nih.gov These studies underscore the potential to computationally screen and prioritize novel nitroimidazole derivatives, including those with a this compound scaffold, for specific biological targets. The predictive power of these models relies on the careful selection of molecular descriptors and statistical methods.

Table 1: Examples of QSAR Models for Nitroimidazole Derivatives

| Model Type | Application | Key Statistical Metric | Reference |

| HQSAR | Anti-T. vaginalis activity | q²_LOO = 0.607 (susceptible), 0.646 (resistant) | nih.gov |

| Random Forest QSAR | Anti-T. vaginalis activity | q²_LOO = 0.618 (resistant) | nih.gov |

| AutoQSAR | Antitumor activity (hypoxia) | r² = 0.86 (training set), r² = 0.95 (test set) | nih.gov |

This table presents examples of QSAR models developed for nitroimidazole derivatives, illustrating their application and statistical robustness. The specific parameters would vary for models developed for this compound.

The foundation of any QSAR model is the set of molecular descriptors used to numerically represent the chemical structure. researchgate.net These descriptors can be categorized based on their dimensionality, from 0D (e.g., molecular weight) to 3D (e.g., geometrical properties) and even 4D (including conformational flexibility). researchgate.net

For nitroaromatic compounds, a variety of descriptors are crucial for capturing the nuances of their structure-property relationships. nih.govnih.gov Key descriptors often include:

Electronic Descriptors: These quantify the electronic aspects of the molecule. For nitroimidazoles, the electron-withdrawing nature of the nitro group is a dominant feature. nih.gov Descriptors such as dipole moment, partial charges on atoms (especially the nitro group and imidazole ring), and energies of frontier molecular orbitals (HOMO and LUMO) are critical. The LUMO energy, in particular, can be related to the ease of reduction of the nitro group, a key step in the mechanism of action of many nitroimidazole drugs. researchgate.net

Topological Descriptors: These describe the connectivity of atoms in a molecule. Indices like the Kier & Hall connectivity indices and Balaban J index can encode information about branching and shape.

Geometrical Descriptors: These relate to the 3D arrangement of the atoms. Descriptors such as molecular surface area, volume, and shape indices are important for understanding interactions with biological macromolecules.

Hydrophobic Descriptors: LogP (the logarithm of the octanol-water partition coefficient) is a classic descriptor for hydrophobicity, which influences the compound's ability to cross cell membranes.

Table 2: Relevant Molecular Descriptors for Nitroaromatic Compounds

| Descriptor Class | Examples | Relevance to this compound |

| Electronic | HOMO/LUMO energies, Dipole moment, Partial atomic charges | Governs redox potential and electrostatic interactions. |

| Topological | Connectivity indices, Wiener index | Describes molecular size, branching, and cyclicity. |

| Geometrical | Molecular surface area, Molecular volume, Ovality | Relates to steric fit in biological targets. |

| Hydrophobic | LogP, Molar refractivity | Influences membrane permeability and transport. |

This table provides a summary of key molecular descriptor classes and their importance in characterizing the structure-property relationships of nitroaromatic compounds like this compound.

Thermochemical Calculations (e.g., Heats of Formation)

Thermochemical properties, such as the heat of formation (HOF), are fundamental for assessing the stability and energy content of a molecule. nih.gov For nitroaromatic compounds, which can be energetic materials, these calculations are particularly important. Density Functional Theory (DFT) is a common computational method for determining such properties.

For a series of nitro-imidazole derivatives, HOF has been calculated at the B3PW91/6-311+G(d,p) level of theory. nih.gov While this study did not specifically include this compound, the principles and trends observed are applicable. The HOF is influenced by the number and position of nitro groups, as well as by other substituents. The presence of a nitro group generally increases the HOF, indicating a higher energy content. The substitution of a phenyl group would also significantly modulate the HOF due to its electronic and steric contributions.

The heat of formation is a critical parameter in the Kamlet-Jacobs equations, which are used to predict detonation properties like velocity and pressure for energetic materials. nih.gov Although this compound is not primarily considered an explosive, its thermochemical properties are relevant to its stability and decomposition pathways.

Table 3: Illustrative Heats of Formation for Nitroimidazole Derivatives

| Compound | Computational Method | Calculated Heat of Formation (kJ/mol) |

| 2,4,5-trinitro-1H-imidazole | B3PW91/6-311+G(d,p) | Data not specified in abstract |

| Nitro-imidazole derivatives | B3PW91/6-311+G(d,p) | Values depend on specific structure |

This table illustrates the type of data obtained from thermochemical calculations. Specific values for this compound would require a dedicated computational study.

Reaction Pathway Simulations and Transition State Analysis

Computational chemistry allows for the detailed exploration of reaction mechanisms, including the identification of intermediates, transition states, and the calculation of activation energies. rsc.org For nitroimidazoles, understanding their decomposition and reaction pathways is crucial for applications ranging from drug action to materials science.

Studies on the decomposition of model nitroimidazole systems, such as 2-nitroimidazole (B3424786) and 4-nitroimidazole, using methods like Complete Active Space Self-Consistent Field (CASSCF) theory, have provided significant insights. aip.org These investigations have shown that upon electronic excitation, a nitro-nitrite isomerization can occur, leading to the formation of nitric oxide (NO). aip.org The calculations of potential energy surfaces reveal the involvement of conical intersections, which facilitate the relaxation from excited states and subsequent decomposition. aip.org

For this compound, similar pathways could be envisaged. The initial step in its biological activity, particularly under hypoxic conditions, is believed to be the reduction of the nitro group. researchgate.netnih.gov Reaction pathway simulations can model this process, identifying the structure of the radical anion intermediate and subsequent fragmentation pathways. Transition state analysis would provide the activation barriers for these steps, offering a quantitative measure of their feasibility. The fragmentation of related nitroimidazole-derived drugs like metronidazole (B1676534) and misonidazole (B1676599) has been studied computationally, showing that the side chains significantly influence the bonding mechanisms and fragmentation patterns, often leading to the formation of nitrous acid or nitrogen dioxide. frontiersin.org

Table 4: Key Aspects of Reaction Pathway Simulations

| Computational Aspect | Information Gained | Relevance to this compound |

| Potential Energy Surface Scan | Identification of minima (reactants, intermediates, products) and maxima (transition states). | Elucidates the mechanism of nitro group reduction and subsequent reactions. |

| Transition State Optimization | Determination of the geometry and energy of the transition state. | Quantifies the activation energy for key reaction steps. |

| Intrinsic Reaction Coordinate (IRC) Calculation | Confirms that a transition state connects the intended reactant and product. | Validates the predicted reaction pathway. |

| Conical Intersection Search | Identifies points of degeneracy between electronic states. | Explains pathways for non-adiabatic reactions, such as those following photoexcitation. |

This table outlines the computational techniques used in reaction pathway simulations and the valuable information they provide for understanding the chemical reactivity of molecules like this compound.

Spectroscopic and Structural Data for this compound Not Available in Publicly Accessible Records

A thorough search of scientific literature and chemical databases has been conducted to gather advanced spectroscopic and structural characterization data for the compound this compound. Despite identifying a key study from 1988 that reports the synthesis of this compound, the detailed experimental data required to fulfill the specified article outline could not be located in publicly accessible records.

The intended article was to be structured around the following advanced analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy , including detailed ¹H and ¹³C NMR assignments and analysis of 2D NMR techniques (COSY, HSQC, HMBC, NOESY).

Mass Spectrometry (MS) , with a focus on High-Resolution Mass Spectrometry (HRMS) for molecular confirmation and Tandem Mass Spectrometry (MS/MS) for fragmentation analysis.

Infrared (IR) and Raman Spectroscopy for the analysis of vibrational modes.

A 1988 paper by Ehlhardt, Beaulieu, and Goldman titled "Nitrosoimidazoles: highly bactericidal analogues of 5-nitroimidazole drugs" mentions the preparation of this compound. nih.gov However, the abstract does not provide the specific spectroscopic data, and the full experimental details from this publication were not accessible. Subsequent searches for this information in other databases and research articles also proved unsuccessful.

Consequently, the requested detailed data tables and in-depth analysis for the specified spectroscopic techniques for this compound cannot be provided at this time.

Advanced Spectroscopic and Structural Characterization of 1 Methyl 4 Nitro 5 Phenylimidazole

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Characteristic Vibrations of Nitro, Phenyl, and Imidazole (B134444) Moieties

The infrared (IR) and Raman spectra of 1-methyl-4-nitro-5-phenylimidazole are expected to exhibit characteristic vibrational modes corresponding to its three main functional components: the nitro group (NO₂), the phenyl group (C₆H₅), and the 1-methyl-imidazole ring.

The nitro group vibrations are among the most recognizable. The asymmetric and symmetric stretching vibrations of the N-O bonds are anticipated to appear as strong bands in the IR spectrum. For similar nitroaromatic compounds, these are typically observed in the regions of 1560-1490 cm⁻¹ and 1360-1320 cm⁻¹, respectively. For instance, in 1-methyl-4-nitro-benzene, these bands are present. derpharmachemica.com

The phenyl group will contribute a number of characteristic bands. The C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹. The C=C stretching vibrations within the ring typically produce a series of bands in the 1600-1450 cm⁻¹ region. The in-plane and out-of-plane C-H bending vibrations will also be present at lower wavenumbers. For example, the FTIR spectrum of 2-(4-nitrophenyl) 1, 4, 5-triphenyl 1H-imidazole shows these characteristic phenyl peaks. nist.gov

The 1-methyl-imidazole moiety also has a distinct vibrational signature. The C-H stretching of the methyl group will appear in the 3000-2850 cm⁻¹ range. The imidazole ring itself will have C=N and C-N stretching vibrations, which are often coupled and appear in the 1550-1400 cm⁻¹ region. The ring breathing modes and other deformations will be found at lower frequencies. The IR spectrum of 1-methylimidazole (B24206) provides a reference for these vibrations. researchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1560 - 1490 |

| Nitro (NO₂) | Symmetric Stretch | 1360 - 1320 |

| Phenyl (C₆H₅) | C-H Stretch | > 3000 |

| Phenyl (C₆H₅) | C=C Stretch | 1600 - 1450 |

| Imidazole | C=N/C-N Stretch | 1550 - 1400 |

| Methyl (CH₃) | C-H Stretch | 3000 - 2850 |

Correlation with Computational Vibrational Frequencies

In modern chemical analysis, computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting and interpreting vibrational spectra. nih.gov For a molecule like this compound, DFT calculations, often using a basis set such as 6-311++G(d,p), can be employed to calculate the harmonic vibrational frequencies. researchgate.net

These theoretical frequencies are typically scaled by an empirical factor to account for anharmonicity and other systematic errors, leading to a strong correlation with experimental IR and Raman data. Such computational studies allow for a more precise assignment of vibrational modes, especially in complex regions of the spectrum where bands from different moieties may overlap. For instance, computational analysis has been successfully applied to assign the vibrational spectra of other complex heterocyclic compounds. nih.govnih.gov This approach would be instrumental in confirming the assignments of the nitro, phenyl, and imidazole vibrations for the title compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by transitions involving the conjugated system formed by the phenyl ring, the imidazole ring, and the nitro group.

Absorption Maxima and Molar Extinction Coefficients

The primary electronic transitions anticipated for this molecule are π → π* and n → π* transitions. The highly conjugated system will likely result in strong π → π* absorptions in the UV region, characterized by high molar extinction coefficients (ε). The nitro group, being a strong chromophore, will significantly influence the absorption profile. The n → π* transition, originating from the non-bonding electrons of the oxygen and nitrogen atoms, is expected to appear as a weaker absorption at a longer wavelength, potentially extending into the visible region. While specific values for this compound are not available, related nitroaromatic compounds exhibit strong absorptions in the 250-400 nm range.

Solvatochromic Effects on Electronic Spectra

Solvatochromism refers to the change in the color of a solution of a compound with a change in the polarity of the solvent. This effect is particularly pronounced in molecules with a significant change in dipole moment upon electronic excitation, which is expected for this compound due to the electron-withdrawing nature of the nitro group.

It is anticipated that the π → π* transitions will exhibit a bathochromic (red) shift in more polar solvents, as the excited state is likely to be more polar than the ground state and thus stabilized to a greater extent by the polar solvent. Conversely, the n → π* transition may show a hypsochromic (blue) shift in polar, hydrogen-bonding solvents, as the non-bonding electrons are stabilized in the ground state by interaction with the solvent, increasing the energy required for excitation. Studies on other nitro-substituted aromatic compounds have demonstrated such solvatochromic behavior. researchgate.net

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a crystal structure for this compound has not been reported, we can infer its likely solid-state characteristics from the structures of similar molecules.

Crystal Packing and Intermolecular Interactions

The crystal structure of 1-methyl-5-nitro-1H-imidazole reveals weak intermolecular C-H···O and C-H···N hydrogen bonding. researchgate.net It is highly probable that the crystal packing of this compound would also be governed by a network of weak intermolecular interactions.

| Interaction Type | Participating Moieties |

| C-H···O Hydrogen Bonding | Phenyl/Imidazole C-H and Nitro O |

| C-H···N Hydrogen Bonding | Phenyl C-H and Imidazole N |

| π-π Stacking | Phenyl-Phenyl and/or Phenyl-Imidazole |

| C-H···π Interactions | Phenyl/Imidazole C-H and Phenyl/Imidazole π-system |

Conformational Features in the Crystalline State

A comprehensive review of available scientific literature and crystallographic databases reveals a notable absence of published data on the specific crystalline structure of this compound. To date, no experimental X-ray diffraction studies appear to have been reported for this compound, which would be necessary to definitively determine its conformational features in the solid state. Such features include precise bond lengths, bond angles, and the dihedral angle between the imidazole and phenyl rings, as well as the packing of molecules and any intermolecular interactions within the crystal lattice.

While crystallographic information for this specific molecule is not available, studies on structurally related compounds can offer some predictive insights into its likely solid-state conformation. For instance, the analysis of other substituted nitroimidazoles and phenylimidazoles can provide a basis for hypothesizing the molecular geometry of this compound.

In related nitroimidazole derivatives, the nitro group is often observed to be slightly twisted out of the plane of the imidazole ring. For example, in the crystal structure of 1-methyl-5-nitro-1H-imidazole, the nitro group is rotated out of the imidazole plane by a dihedral angle of 5.60 (2)°. researchgate.net This torsion is attributed to steric interactions between the substituents on the imidazole ring. A similar, and likely more pronounced, twist would be expected in this compound due to the significant steric hindrance that would arise between the phenyl group at the 5-position, the nitro group at the 4-position, and the methyl group at the 1-position.

Furthermore, the conformation of phenyl-substituted imidazoles is largely dictated by the dihedral angle between the phenyl and imidazole rings. This angle is influenced by a balance of electronic effects, which favor planarity to maximize conjugation, and steric effects, which favor a more twisted conformation to minimize repulsion between adjacent atoms. In the absence of direct data, the precise dihedral angle for this compound remains a matter of speculation.

Intermolecular interactions are also a critical aspect of the crystalline state. In many nitroimidazole-containing structures, weak intermolecular C—H···O and C—H···N hydrogen bonds are present. researchgate.net It is plausible that this compound would also exhibit such interactions, contributing to the stability of its crystal lattice.

Without experimental crystallographic data, a definitive analysis of the conformational features of this compound in the crystalline state cannot be provided. The generation of detailed data tables for bond lengths, bond angles, and crystallographic parameters is therefore not possible at this time. Further experimental investigation, specifically single-crystal X-ray diffraction, would be required to elucidate the precise solid-state structure of this compound.

Coordination Chemistry and Metal Complexes of 1 Methyl 4 Nitro 5 Phenylimidazole

1-Methyl-4-nitro-5-phenylimidazole as a Ligand

While no specific studies on this compound as a ligand were found, its potential as a coordinating agent can be inferred from the behavior of similar imidazole (B134444) derivatives.

The this compound molecule possesses two potential nitrogen donor atoms within the imidazole ring. Coordination with a metal ion would likely occur through the N3 atom, as the N1 position is blocked by a methyl group. This is a common coordination mode for N-substituted imidazoles. The nitrogen atom of the nitro group is generally a poor donor.

The substituents on the imidazole ring are expected to significantly influence its coordination properties.

Methyl Group (at N1): This group prevents coordination at the N1 position and can exert a steric effect, potentially influencing the orientation of the ligand around a metal center.

Nitro Group (at C4): The strongly electron-withdrawing nature of the nitro group is expected to decrease the electron density on the imidazole ring. This would reduce the basicity of the N3 donor atom, leading to weaker coordination to metal ions compared to unsubstituted or electron-donating group-substituted imidazoles.

Phenyl Group (at C5): The bulky phenyl group can create significant steric hindrance around the coordinating N3 atom. This steric bulk could influence the number of ligands that can coordinate to a metal center and may favor the formation of complexes with lower coordination numbers.

Synthesis and Characterization of Metal Complexes

There is no specific information available on the synthesis and characterization of metal complexes with this compound. The following sections outline general methods that could be applicable, based on studies of similar ligands.

The synthesis of transition metal complexes with imidazole-based ligands is well-established. Typically, these syntheses involve the reaction of a metal salt (e.g., chloride, nitrate, or acetate) with the ligand in a suitable solvent. For instance, studies on 1-(4-nitrophenyl)imidazole have reported the synthesis of Co(II), Ni(II), Cu(II), and Zn(II) complexes by reacting the corresponding metal chlorides or nitrates with the ligand in an appropriate solvent. Similar approaches could hypothetically be used for this compound.

The coordination chemistry of lanthanides and actinides with N-heterocyclic ligands is less common compared to transition metals, as these ions are hard acids and prefer to coordinate with hard bases like oxygen donors. However, complexes with imidazole-containing ligands have been reported. The synthesis would likely involve the reaction of a lanthanide or actinide salt with the ligand in a non-aqueous solvent to prevent the coordination of water molecules. No literature was found describing the coordination of this compound with lanthanide or actinide elements.

The characterization of any potential metal complexes of this compound would rely on standard analytical techniques:

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the imidazole ring and the nitro group upon coordination would provide evidence of complex formation.

UV-Visible Spectroscopy: The electronic spectra of the complexes would offer insights into the coordination geometry around the metal ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy could be used to characterize diamagnetic complexes in solution.

Applications in Catalysis and Supramolecular Chemistry

Intensive searches for data on the application of this compound in catalysis and supramolecular chemistry did not yield specific findings. The following sections detail the lack of available information.

There is currently no available scientific literature detailing the use of this compound as a ligand for the synthesis of Metal-Organic Frameworks (MOFs) or coordination polymers. While imidazole and its derivatives are common building blocks for these materials due to their effective coordination with metal ions, the specific steric and electronic properties conferred by the combination of the 1-methyl, 4-nitro, and 5-phenyl substituents on this particular ligand have not been reported in the context of MOF or coordination polymer construction. Research in this area is extensive for other imidazole-based ligands, but data for the title compound is absent.

No studies describing the use of metal complexes of this compound in either homogeneous or heterogeneous catalysis have been found. The potential for the imidazole nitrogen to coordinate to a metal center, which could then act as a catalytic site, is a well-established principle. However, research has not been published that explores this potential for this compound. Consequently, there are no research findings or data tables on its catalytic activity, substrate scope, or reaction efficiency to report.

Redox Properties of this compound within Coordination Spheres

Information regarding the redox properties of this compound when it is part of a metal coordination sphere is not available in the current body of scientific literature. The nitro group on the imidazole ring suggests that the compound could have interesting redox behavior, as nitroaromatic compounds are known to be electrochemically active. The coordination to a metal center would be expected to modulate these redox properties. However, no electrochemical or computational studies have been published that investigate the redox potentials or electron transfer kinetics of its metal complexes. Therefore, no data on how the coordination environment influences the ligand's redox activity can be provided.

Biological Activity and Molecular Interactions of 1 Methyl 4 Nitro 5 Phenylimidazole in Vitro and Preclinical Focus

Antimicrobial Activity Studies (In Vitro)

Research into the antimicrobial properties of 1-Methyl-4-nitro-5-phenylimidazole and its close structural analogs has provided insights into its spectrum of activity, particularly against specific bacterial strains.

Antibacterial Spectrum and Efficacy Against Specific Strains (e.g., Staphylococcus aureus, Escherichia coli, Helicobacter pylori)

While direct studies on this compound are limited, research on closely related 5-substituted-1-methyl-4-nitroimidazoles offers valuable data. A study investigating a series of these compounds revealed that derivatives with a sulfonyl group linked to a phenyl ring, specifically 1-methyl-4-nitro-5-(phenylsulfonyl)-1H-imidazole, demonstrated potent activity against Gram-positive bacteria, with a Minimum Inhibitory Concentration (MIC) value of ≤8 µg/mL. researchgate.net However, these compounds showed no significant activity against Gram-negative bacteria like Escherichia coli at concentrations up to 64 µg/mL. researchgate.net

Notably, certain derivatives have shown significant efficacy against Helicobacter pylori. The compound 1-methyl-4-nitro-5-(phenylsulfonyl)-1H-imidazole, along with another derivative, was found to be highly active against 15 clinical isolates of H. pylori, with an MIC of 2 µg/mL, which is four times more potent than the standard drug, metronidazole (B1676534). researchgate.net Further research on other derivatives, such as 2-(1-methyl-4-nitro-1H-imidazol-5-ylsulfonyl)-1,3,4-thiadiazoles, has also indicated promising antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus, Staphylococcus epidermidis, and Bacillus subtilis. researchgate.net

Antifungal Activity Assessment (e.g., Candida species)

Current scientific literature available through the conducted research does not provide specific data on the in vitro antifungal activity of this compound against fungal pathogens such as Candida species. Studies on antifungal imidazoles have tended to focus on different structural classes of these heterocyclic compounds. nih.gov

Mechanism of Action at the Molecular Level (e.g., Nitro Group Reduction, DNA Damage)

The mechanism of action for nitroimidazoles is generally understood to be a critical factor in their biological activity. These compounds are typically prodrugs that require reductive activation of their nitro group. This process is characteristic of anaerobic bacteria and certain protozoa, which possess enzymes capable of reducing the nitro group to form highly reactive cytotoxic intermediates. These reactive species, which can include nitroso and hydroxylamine (B1172632) derivatives, are capable of inducing significant cellular damage, most notably to DNA. This DNA damage is a key element of their bactericidal effect. While this is the broadly accepted mechanism for the nitroimidazole class, specific studies detailing this process for this compound were not found in the search results.

Antiparasitic Activity Investigations (In Vitro)

The most significant research on this compound has been in the realm of its antiparasitic potential, particularly against protozoal pathogens.

Activity against Protozoal Pathogens